Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Drug Discovery
The calculated LogP (XlogP) for 2,5-dimethylthiophene-3-carbonyl chloride is 2.9 . This represents a significant increase in lipophilicity compared to the unsubstituted parent thiophene ring (thiophene LogP ~ 1.81). In the context of drug design, an increase in LogP within a moderate range is often correlated with improved membrane permeability, which is a critical parameter for achieving oral bioavailability and cellular uptake. This property makes the 2,5-dimethylthiophene moiety a valuable scaffold for designing drug candidates where adequate lipophilicity is required.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XlogP = 2.9 |
| Comparator Or Baseline | Thiophene: LogP ~1.81 |
| Quantified Difference | ΔLogP ≈ +1.09 |
| Conditions | Calculated value (XlogP) from authoritative database. |
Why This Matters
The significantly higher calculated LogP (2.9 vs. 1.81) quantifies the structural feature that makes this compound a superior choice for applications where increased lipophilicity and membrane permeability are desired.
